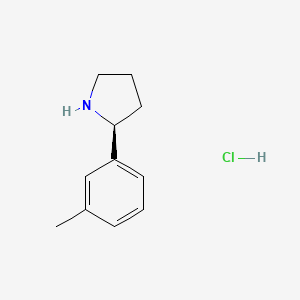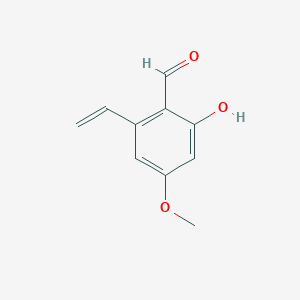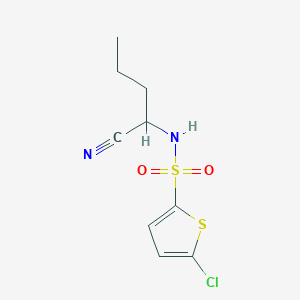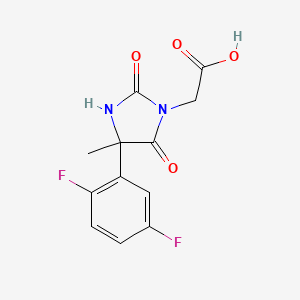
(R)-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid is a complex organic compound characterized by the presence of a purine base linked to a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid typically involves multiple steps. One common method is the Michaelis-Arbuzov reaction, which involves the reaction of a phosphite with an alkyl halide to form a phosphonate ester. This ester is then hydrolyzed to yield the phosphonic acid . Another method involves the use of bromotrimethylsilane (BTMS) for the dealkylation of dialkyl phosphonates, followed by methanolysis to produce the desired phosphonic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. For example, palladium-catalyzed cross-coupling reactions can be used to efficiently produce phosphonic acids from phosphonates . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have diverse applications in different scientific fields .
Aplicaciones Científicas De Investigación
®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.
Mecanismo De Acción
The mechanism of action of ®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular pathways, modulating various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonic acids, such as aminophosphonic acids and organometallic phosphonic acids . These compounds share structural similarities but differ in their specific functional groups and applications.
Uniqueness
®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid is unique due to its specific purine base and phosphonic acid combination. This unique structure imparts distinct biochemical properties, making it valuable for targeted scientific applications .
Propiedades
Fórmula molecular |
C9H14N5O4P |
|---|---|
Peso molecular |
287.21 g/mol |
Nombre IUPAC |
[(2R)-1-(7H-purin-6-ylamino)propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-10-8-7-9(12-3-11-7)14-4-13-8/h3-4,6H,2,5H2,1H3,(H2,15,16,17)(H2,10,11,12,13,14)/t6-/m1/s1 |
Clave InChI |
RJROFEJTZJJGLM-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CNC1=NC=NC2=C1NC=N2)OCP(=O)(O)O |
SMILES canónico |
CC(CNC1=NC=NC2=C1NC=N2)OCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




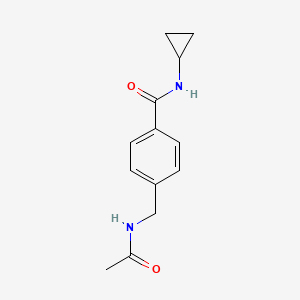
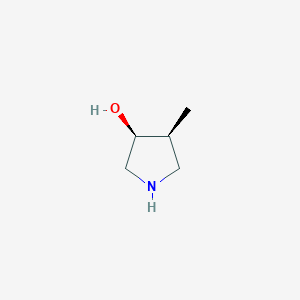

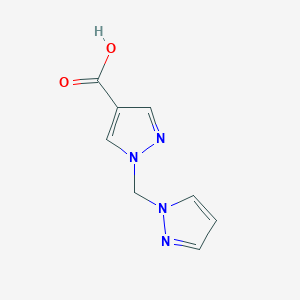
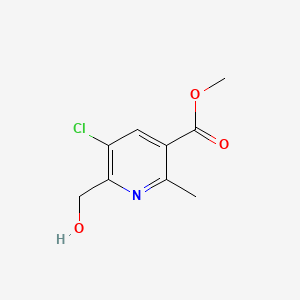
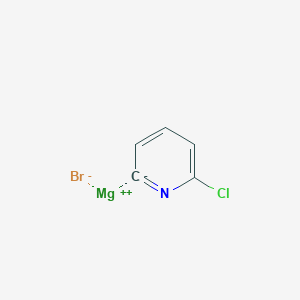
![Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14892190.png)
![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)
